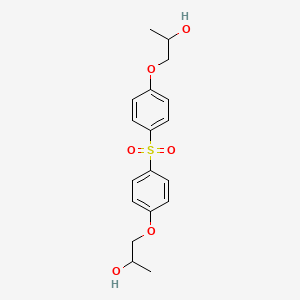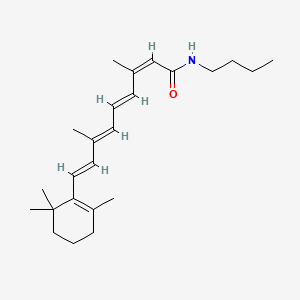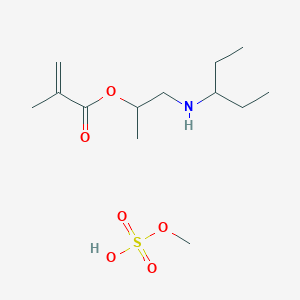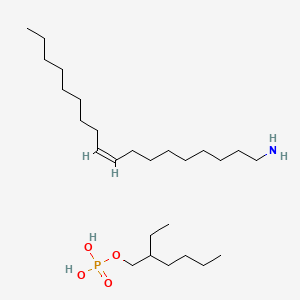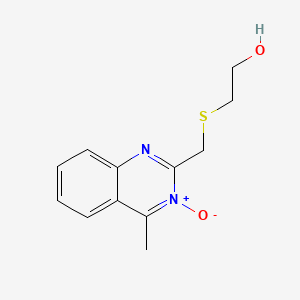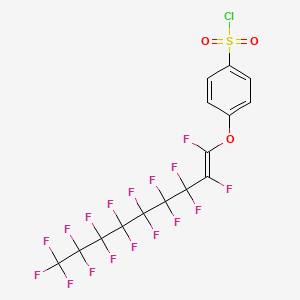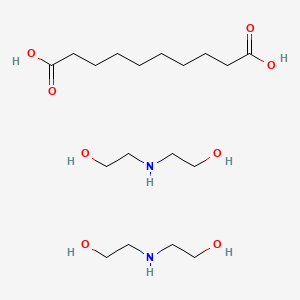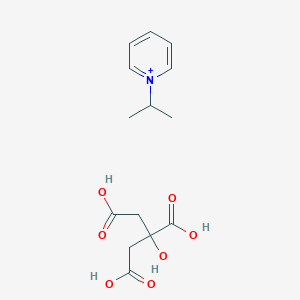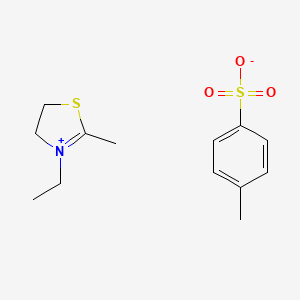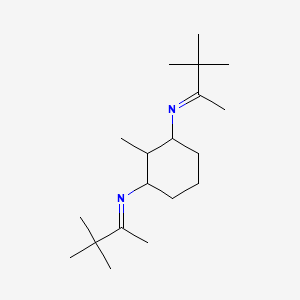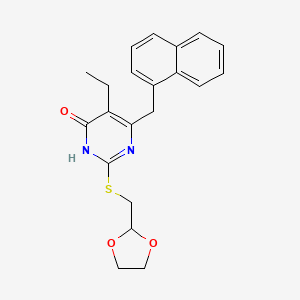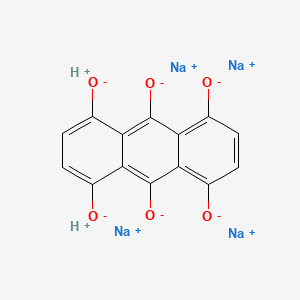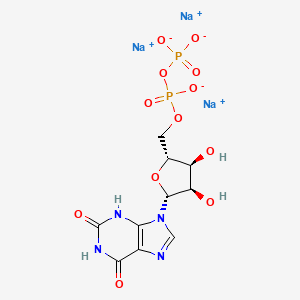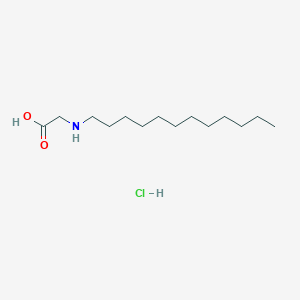
N-Dodecylglycine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecylglycine hydrochloride is a chemical compound with the molecular formula C14H30ClNO2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a dodecyl group. This compound is known for its surfactant properties and is commonly used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecylglycine hydrochloride can be synthesized through the reaction of dodecylamine with glycine in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecylamine+Glycine+HCl→N-Dodecylglycine hydrochloride
The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and controlled environments ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Dodecylglycine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: Formation of dodecanoic acid.
Reduction: Formation of dodecylamine.
Substitution: Formation of various substituted glycine derivatives.
Scientific Research Applications
N-Dodecylglycine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of N-Dodecylglycine hydrochloride involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with lipid membranes and proteins. This interaction can disrupt membrane integrity, making it useful in various biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
N-Dodecylglycine: Similar structure but lacks the hydrochloride group.
N-Dodecylglycine betaine: A zwitterionic surfactant with similar properties.
N-Dodecylglycine methyl ester: An ester derivative with different solubility and reactivity
Uniqueness
N-Dodecylglycine hydrochloride is unique due to its specific surfactant properties and its ability to form stable aqueous solutions. Its hydrochloride group enhances its solubility in water, making it more versatile for various applications compared to its non-hydrochloride counterparts .
Properties
CAS No. |
21937-95-1 |
|---|---|
Molecular Formula |
C14H30ClNO2 |
Molecular Weight |
279.84 g/mol |
IUPAC Name |
2-(dodecylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H |
InChI Key |
HPYQMMRAJGWWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



